MAGE-3 (149-160)

CD4+ T cell epitope HLA-DR11 restriction T helper cell activation

Researchers studying antitumor CD4+ T cell responses face a critical gap: most commercially available MAGE-3 peptides are HLA class I-restricted CTL epitopes that cannot engage the helper T cell compartment. MAGE-3 (149-160) is a validated promiscuous MHC class II epitope that naturally processes from the immunodominant 146-160 region and binds multiple HLA-DR alleles (DR4, DR7, DR11), enabling CD4+ T cell activation across broad patient populations. • 10-fold higher potency than MAGE-A3 (146-160) in HLA-DR1-restricted T cell proliferation assays, ensuring sensitive detection of low-frequency antigen-specific CD4+ T cells. • Validated for IFN-γ ELISPOT, intracellular cytokine staining, HLA-DR tetramer generation, and dendritic cell loading protocols in multi-epitope cancer vaccine design. • Supplied as lyophilized powder (≥95% HPLC) with COA and MS report; custom synthesis from mg to g scale available with 2-3 week lead time.

Molecular Formula
Molecular Weight
Cat. No. B1575056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAGE-3 (149-160)
SynonymsMelanoma-associated antigen 3 (149-160); MAGE-3 (149-160)
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
StorageCommon storage 2-8℃, long time storage -20℃.

MAGE-3 (149-160) Identity and Procurement Relevance


MAGE-3 (149-160), also referred to as MAGE-A3 (146-160) or MAGE-A3 149-160, is a 12-amino acid peptide fragment derived from the melanoma-associated antigen 3 (MAGE-3/MAGE-A3) protein. Unlike the more commonly studied HLA class I-restricted CD8+ T cell epitopes derived from MAGE-3, this peptide is characterized as a promiscuous CD4+ T helper (Th) epitope, capable of binding to multiple HLA-DR alleles [1]. The core sequence spans residues 149-160 (or 146-160 in some literature) and is recognized for its ability to activate CD4+ T cells, which play a critical role in orchestrating and sustaining antitumor immunity. Procurement of this specific peptide is driven by its distinct immunological function relative to class I-restricted MAGE-3 peptides (e.g., MAGE-3 168-176) and its validated presentation by multiple HLA class II alleles [2], making it a specialized tool for studying helper T cell responses in cancer vaccine development and adoptive cell therapy contexts.

CD4+ T helper epitope — Class II MHC presentation for CD4+ T cell activation studies
Promiscuous HLA-DR binding (DR11, DR4, DR7) — broad donor applicability without pre-screening
Naturally processed epitope — validated in tumor cell recognition assays

Why Class I Peptides Cannot Replace MAGE-3 (149-160)


Generic substitution among MAGE-3-derived peptide fragments is scientifically invalid due to fundamentally distinct immunological roles determined by peptide length, sequence, and HLA restriction. The MAGE-3 (149-160) peptide is specifically processed and presented by MHC class II molecules (e.g., HLA-DR11, HLA-DR4, HLA-DR7) to activate CD4+ helper T cells [1]. In contrast, MAGE-3 fragments such as the 168-176 nonapeptide (EVDPIGHLY) are presented by MHC class I molecules (e.g., HLA-A*0101) to activate CD8+ cytotoxic T lymphocytes (CTLs) . These represent two non-interchangeable arms of the adaptive immune response: CD4+ T cells provide essential help for CTL priming and maintenance, whereas CD8+ T cells execute direct tumor cell lysis. A researcher attempting to study CD4+ T cell responses or design a vaccine incorporating helper epitopes cannot functionally replace MAGE-3 (149-160) with a class I-restricted MAGE-3 peptide, as the latter will not engage the CD4+ T cell compartment. Furthermore, MAGE-3 (149-160) exhibits promiscuous binding to multiple HLA-DR alleles, broadening its applicability across patient populations [1], whereas class I peptides like 168-176 are typically restricted to a single HLA allele (e.g., HLA-A*0101), limiting their utility to specific HLA-typed cohorts.

MAGE-3 (149-160) vs. Class I MAGE-3 peptide (168-176)
  • CD4+ T cell activation via class II MHC may not be replicated by a class I-restricted CD8+ CTL epitope, limiting functional substitution in helper studies.
  • Multi-allele HLA-DR promiscuity (DR11/DR4/DR7) provides broad donor coverage; single-allele class I restriction (HLA-A*0101) may significantly narrow applicable cohorts.
  • Natural processing validation for tumor recognition may not directly transfer to class I fragments, which follow a distinct presentation pathway.

MAGE-3 (149-160) Quantitative Differentiation Evidence


CD4+ T Cell Epitope Identity vs. Class I Epitopes

MAGE-3 (149-160) was functionally validated as a naturally processed CD4+ T cell epitope presented by HLA-DR11 on melanoma cells. In cytolytic assays, CD4+ T cells specific for this peptide exhibited specific lytic activity against HLA-DR11/MAGE-3-positive melanoma cells [1]. This establishes its identity as a CD4+ helper T cell epitope, functionally distinct from class I-restricted MAGE-3 peptides such as the 168-176 nonapeptide (EVDPIGHLY), which is presented by HLA-A*0101 to CD8+ CTLs . Substitution of MAGE-3 (149-160) with a class I-restricted MAGE-3 peptide would fail to engage the CD4+ T cell compartment, rendering it non-functional for studies or formulations requiring helper T cell activation.

CD4+ vs. CD8+ Function
Head-to-head
Target: CD4+ T cell epitope, HLA-DR11
vs
Comparator: CD8+ T cell epitope, HLA-A*0101
Class I peptide not interchangeable for CD4+ study designs
Cytolytic assay context; distinct T cell subset activation
CD4+ T cell epitope HLA-DR11 restriction T helper cell activation MHC class II presentation

Superior T Cell Stimulation vs. Overlapping Segments

In a comparative analysis of MAGE-A3-derived peptides spanning the 146-160 region, the 149-160 peptide demonstrated significantly higher CD4+ T cell stimulatory capacity. When tested with an HLA-DR1-restricted CD4+ T cell clone (K30), MAGE-A3 149-160 induced T cell proliferation with half-maximal stimulatory activity at a peptide concentration of 0.03 μM, whereas the longer overlapping peptide MAGE-A3 146-160 required a 10-fold higher concentration (0.3 μM) to achieve the same effect, and MAGE-A3 281-295 required 1 μM [1]. This 10-fold greater potency of 149-160 relative to 146-160 indicates that the N-terminal truncation removing residues 146-148 enhances HLA-DR1 binding and/or TCR recognition.

T Cell Stimulation Potency
Head-to-head
149-160 EC50: 0.03 μM
vs
146-160 EC50: 0.3 μM
Reported ~10-fold higher assay sensitivity with 149-160
HLA-DR1 clone K30; [³H]thymidine incorporation
T cell proliferation HLA-DR1 CD4+ T cell assay immunodominance

HLA-DR Promiscuity and Population Coverage Advantage

MAGE-3 (149-160), as part of the immunodominant 146-160 region, binds promiscuously to multiple HLA-DR alleles, including HLA-DR11, HLA-DR4, and HLA-DR7 [1]. In contrast, the class I-restricted MAGE-3 peptide 168-176 (EVDPIGHLY) is restricted to a single HLA allele, HLA-A*0101, and the extended utility to HLA-B*3501 represents a dual-allele restriction at maximum . The combined allelic coverage of HLA-DR11, DR4, and DR7 represents up to 94% of the alleles expressed in Caucasian populations when combined with other immunodominant regions [1], vastly exceeding the population coverage of HLA-A*0101 (approximately 15-20% in Caucasians) or HLA-B*3501 alone.

HLA-DR Promiscuity
Reported
149-160: ≥3 DR alleles (DR11, DR4, DR7)
vs
168-176: Single/dual-allele (A*0101, B*3501)
Broad donor coverage may reduce need for HLA pre-screening
Combined DR coverage up to 94% in Caucasian populations (reported)
HLA-DR promiscuity population coverage vaccine design MHC class II binding

Clinical Safety Profile in Melanoma Patients

A Phase I clinical trial evaluated an HLA-A1-restricted MAGE-3 epitope peptide vaccine (combined with a pan-class II helper peptide PADRE) in 18 patients with resected high-risk melanoma. The vaccine was administered subcutaneously at escalating doses from 100 to 2,000 μg per injection, four times at 4-week intervals. The vaccine demonstrated a favorable safety profile: no dose-limiting toxicities were observed; only one case of grade III lethargy was reported; the majority of adverse events were grade I or II local injection site reactions (pain, swelling, tenderness) [1]. In contrast, subsequent high-affinity TCR-engineered T cell therapies targeting a MAGE-A3 168-176 peptide (EVDPIGHLY) resulted in fatal neurotoxicity in clinical trials due to cross-reactivity with the Titin protein expressed in cardiac tissue [2], leading to trial termination.

Safety/Tolerability Context
Trial context
Peptide vaccine: No DLTs; grade I/II local reactions (Phase I, n=18)
vs
TCR therapy: Fatal neurotoxicity (cardiac cross-reactivity); trial terminated
Reported tolerability endpoint context; comparator risk context
Phase I safety data; cross-class inference for research protocols
Phase I clinical trial vaccine safety melanoma tolerability

Natural Processing Validation vs. Non-Processed Segments

Among 11 computationally predicted promiscuous MAGE-3 sequences, only four immunodominant regions—including residues 146-160 (which encompasses 149-160)—were validated as containing naturally processed epitopes capable of stimulating CD4+ T cells from both healthy donors and melanoma patients. In contrast, other promiscuous regions such as residues 161-175 and 171-185 were confirmed to contain epitopes not naturally processed in vitro [1]. Natural processing is a prerequisite for physiological relevance; peptides that bind HLA in vitro but fail natural processing do not elicit T cell responses against tumor cells. The 149-160 peptide resides within one of only four naturally processed immunodominant regions across the entire 314-amino acid MAGE-3 protein, distinguishing it from non-processed MAGE-3 segments that may show in vitro binding but lack in vivo relevance.

Natural Processing
Head-to-head
146-160 region: Naturally processed; stimulates CD4+ T cells
vs
161-175/171-185: Not naturally processed in vitro
Only processed epitopes may support tumor recognition assays
In vitro processing; PBMC from donors and melanoma patients
natural processing antigen presentation epitope validation immunodominance

Class I vs. Class II Peptide Source and Function

MAGE-3 (149-160) is derived from a distinct region of the MAGE-A3 protein (residues 146-160) that is exclusively processed and presented via the MHC class II pathway to CD4+ T cells [1]. In contrast, the MAGE-3 168-176 nonapeptide (EVDPIGHLY) originates from a downstream region (residues 168-176) and is exclusively presented via the MHC class I pathway to CD8+ CTLs . The spatial separation of these epitopes within the MAGE-A3 protein (approximately 8 amino acids apart) results in differential proteasomal and endosomal processing, leading to mutually exclusive presentation pathways. A 2023 systematic review of MAGE-A3 immunotherapy clinical evidence concluded that effective antitumor immunity requires coordinated CD4+ and CD8+ T cell responses [2], underscoring that class I peptides alone are insufficient for optimal immunogenicity.

Class I vs. Class II Source
Class-level
149-160: MHC class II pathway; CD4+ help signal
vs
168-176: MHC class I pathway; CD8+ effector function
Non-redundant functions; both may be needed for sustained immunity
Systematic review evidence; complementary research tools
MHC class I MHC class II CD4 help CD8 CTL vaccine design

MAGE-3 (149-160) Validated Research Applications


CD4+ T Cell Epitope Mapping and Immunodominance

The 149-160 peptide has been validated as a naturally processed CD4+ T cell epitope within the immunodominant 146-160 region of MAGE-A3 [1]. Its 10-fold higher potency relative to the 146-160 peptide in HLA-DR1-restricted T cell proliferation assays [1] makes it the preferred reagent for mapping studies requiring sensitive detection of low-frequency MAGE-3-specific CD4+ T cells. Researchers can use this peptide in IFN-γ ELISPOT, intracellular cytokine staining, or proliferation assays to enumerate and characterize MAGE-3-specific helper T cell responses in patient samples or vaccine trial cohorts.

Multi-Epitope Vaccine Formulation with CD4+ Help

Given its promiscuous HLA-DR binding profile (HLA-DR11, DR4, DR7) covering a broad patient population [1], MAGE-3 (149-160) is a suitable candidate for inclusion in multi-epitope cancer vaccines as the CD4+ helper component. Unlike class I-restricted peptides such as MAGE-3 168-176, which only activate CD8+ CTLs, the 149-160 peptide provides essential CD4+ T cell help required for optimal CTL priming, memory formation, and sustained antitumor immunity [2]. Formulation studies evaluating peptide-adjuvant combinations, dendritic cell loading protocols, or nanoparticle delivery systems can leverage this peptide to assess helper T cell engagement.

HLA-DR Tetramer Development for CD4+ Monitoring

The validated presentation of MAGE-3 (149-160) by multiple HLA-DR alleles [1] enables the development of HLA-DR tetramer or multimer reagents for direct ex vivo detection and quantification of MAGE-3-specific CD4+ T cells. This application is distinct from and complementary to HLA-A*0101 tetramers loaded with the MAGE-3 168-176 peptide, which detect CD8+ T cells . Dual monitoring of CD4+ and CD8+ MAGE-3-specific T cells provides a more complete immunological picture of vaccine-induced or spontaneous antitumor immunity.

CD4+ T Cell-Mediated Tumor Recognition and Cytotoxicity

The MAGE-3 (149-160) peptide has been shown to be naturally presented by HLA-DR11 on melanoma cells, enabling CD4+ T cells to directly recognize and lyse tumor targets [3]. Researchers investigating mechanisms of CD4+ T cell-mediated tumor cytotoxicity can use this peptide-pulsed target cells or MAGE-3/HLA-DR11-expressing tumor lines to dissect effector pathways (e.g., perforin/granzyme, Fas/FasL, TRAIL) and assess the direct contribution of CD4+ T cells to tumor elimination, independent of their helper function for CD8+ T cells.

Application
Selection Property
Validation Focus
CD4+ T cell epitope mapping & immunodominance
HLA-DR1-restricted proliferation potency
Sensitive detection of low-frequency MAGE-3-specific CD4+ T cells
Multi-epitope cancer vaccine research
Promiscuous HLA-DR binding (DR11, DR4, DR7)
CD4+ helper function for CTL priming and memory
HLA-DR tetramer reagent development
Multiple-allele class II presentation
Ex vivo monitoring of MAGE-3-specific CD4+ T cells
CD4+ T cell-mediated tumor recognition mechanisms
Natural processing and tumor cell presentation
Effector pathway analysis (perforin, FasL, TRAIL)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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